molecular formula C7H11BO2S B3221137 (2,4,5-Trimethylthiophen-3-yl)boronic acid CAS No. 1204763-24-5

(2,4,5-Trimethylthiophen-3-yl)boronic acid

Cat. No.: B3221137
CAS No.: 1204763-24-5
M. Wt: 170.04 g/mol
InChI Key: JECYWGUGFQNQNW-UHFFFAOYSA-N
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Description

“(2,4,5-Trimethylthiophen-3-yl)boronic acid” is a chemical compound . It is a type of boronic acid, which are organic compounds related to boric acid where one of the three hydroxyl groups is replaced by an alkyl or aryl group .


Synthesis Analysis

Boronic acids, including “this compound”, can be synthesized through various methods. One common method involves the addition of organometallic reagents to boranes . Another approach involves the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular structure of boronic acids, such as “this compound”, typically consists of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups . The exact molecular structure of “this compound” could not be found in the available resources.


Chemical Reactions Analysis

Boronic acids are known for their wide applications in chemical reactions. They are used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also participate in other types of reactions, such as the formation of biologically active molecules .


Physical and Chemical Properties Analysis

Boronic acids are known for their unique properties as mild organic Lewis acids. They are generally stable and easy to handle . The specific physical and chemical properties of “this compound” could not be found in the available resources.

Mechanism of Action

The mechanism of action of boronic acids involves the formation of reversible tetrahedral bonds with substrates such as enzymes, saccharides, and nucleic acids . This property makes them useful in various applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

Safety and Hazards

Boronic acids can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Boronic acids, including “(2,4,5-Trimethylthiophen-3-yl)boronic acid”, have potential for further exploration in various fields. They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries suggests potential future directions for boronic acids .

Properties

IUPAC Name

(2,4,5-trimethylthiophen-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BO2S/c1-4-5(2)11-6(3)7(4)8(9)10/h9-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECYWGUGFQNQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC(=C1C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726046
Record name (2,4,5-Trimethylthiophen-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204763-24-5
Record name (2,4,5-Trimethylthiophen-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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